N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide -

N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Catalog Number: EVT-4714350
CAS Number:
Molecular Formula: C18H16F4N4O2S
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) []

  • Compound Description: This compound, also known as SSR504734, serves as a starting point in the development of novel Glycine Transporter 1 (GlyT1) inhibitors. [] Further modifications of this compound led to the development of more potent GlyT1 inhibitors. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound represents a potent Glycine Transporter 1 (GlyT1) inhibitor, exhibiting an IC50 value of 1.8 nM. [] It emerged as a result of optimization efforts starting from the compound SSR504734, aiming to enhance GlyT1 inhibitory activity. [] It demonstrates good plasma exposure and brain penetration in rats, making it suitable for pharmacological evaluation. [] It has also shown efficacy in rodent models of schizophrenia without inducing undesirable central nervous system side effects. []
  • Relevance: This compound incorporates a pyridine ring instead of the benzene ring found in SSR504734 and maintains the trifluoromethyl substituent. [] Importantly, it introduces a 1-ethyl-1H-pyrazol-4-yl moiety, closely resembling the 1-ethyl-3-methyl-1H-pyrazol-4-yl group in N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide. This suggests a possible role of the pyrazole ring in GlyT1 inhibition. (https://www.semanticscholar.org/paper/0c0ad513b9a29d79e17847458135d5d9005f0c4d)

8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine (Compound 22) []

    8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60) []

    • Compound Description: This compound, identified as Compound 60, exhibits a high affinity (Ki = 1 nM) for the A2B adenosine receptor (AdoR) and impressive selectivity (990-, 690-, and 1,000-fold) for the human A1, A2A, and A3 adenosine receptors, respectively. [] It represents a significant improvement over Compound 22 in terms of both affinity and selectivity. []
    • Relevance: Compared to Compound 22, Compound 60 features a benzyl group at the N-1 position of the pyrazole ring, substituted with a trifluoromethyl group, and dimethyl groups at the 1 and 3 positions of the xanthine core. [] While this compound diverges from N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide in its overall structure, the shared 1H-pyrazol-4-yl group, coupled with its potent and selective A2B AdoR activity, highlights the importance of exploring modifications to the pyrazole ring for optimizing biological activity. (https://www.semanticscholar.org/paper/ddc44fc59092a8dbe83172307427f1142409e786)

    3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, , ]

    • Compound Description: This compound, known as CDPPB, is described as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype in both rats and humans. [] It exhibits an EC50 value of 77 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Studies suggest that CDPPB, along with its analogs, might interact with the same allosteric site on mGluR5 as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). []

    4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

    • Compound Description: This compound, VU-1545, is a potent analog of CDPPB that shows enhanced potency as a positive allosteric modulator of mGluR5. [] It exhibits a Ki value of 156 nM in the binding assay and an EC50 value of 9.6 nM in the functional assay, indicating a significant improvement over CDPPB. [] This enhanced activity is attributed to the introduction of a nitro group in the para-position of the benzamide moiety and a fluorine atom in the ortho-position of the 1-phenyl ring of CDPPB. []

    4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []

    • Compound Description: VU-29 is a highly potent analog of CDPPB that selectively potentiates mGluR5-mediated responses in midbrain neurons but does not affect mGluR1-mediated responses. [] This selective potentiation of mGluR5 suggests a potential therapeutic application for VU-29 in the treatment of central nervous system disorders. []

    4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) []

    • Compound Description: VU-71 is an analog of CDPPB that exhibits selectivity for mGluR1 over other mGluR subtypes. [] Unlike other mGluR1 potentiators, VU-71 does not displace the binding of a radioligand known to bind to the allosteric antagonist site on mGluR1. [] This suggests that VU-71 acts at a site distinct from that of allosteric antagonists of mGluR1. []

    Properties

    Product Name

    N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

    IUPAC Name

    N-[4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

    Molecular Formula

    C18H16F4N4O2S

    Molecular Weight

    428.4 g/mol

    InChI

    InChI=1S/C18H16F4N4O2S/c1-3-26-8-13(10(2)25-26)14-9-29-17(23-14)24-15(27)11-5-4-6-12(7-11)28-18(21,22)16(19)20/h4-9,16H,3H2,1-2H3,(H,23,24,27)

    InChI Key

    URCKEPXLHCRUGP-UHFFFAOYSA-N

    SMILES

    CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F

    Canonical SMILES

    CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.